tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate
Description
tert-Butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate: is a compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups during chemical reactions.
Properties
CAS No. |
2679949-88-1 |
|---|---|
Molecular Formula |
C16H29NO5 |
Molecular Weight |
315.4 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate acid chloride or anhydride. One common method involves the use of Boc anhydride and ethanol, followed by the addition of aqueous ammonia. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate can undergo nucleophilic substitution reactions where the Boc group is replaced by other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: It can participate in coupling reactions, such as the formation of peptide bonds in the presence of coupling reagents like EDC or DCC.
Common Reagents and Conditions:
Acidic Conditions: For deprotection of the Boc group, acids like trifluoroacetic acid (TFA) are commonly used.
Coupling Reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide) are frequently used in peptide synthesis.
Major Products:
Deprotected Amine: Removal of the Boc group yields the free amine.
Peptides: Coupling reactions with amino acids result in peptide formation.
Scientific Research Applications
Chemistry:
Protecting Group: It is widely used as a protecting group for amines in organic synthesis to prevent unwanted side reactions.
Biology:
Peptide Synthesis: It is used in the synthesis of peptides and proteins by protecting the amine groups of amino acids.
Medicine:
Drug Development: It is employed in the synthesis of pharmaceutical compounds where protection of functional groups is necessary.
Industry:
Chemical Manufacturing: It is used in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate primarily involves its role as a protecting group. The Boc group stabilizes the amine by preventing it from participating in unwanted reactions. Under acidic conditions, the Boc group is cleaved, releasing the free amine which can then participate in further reactions .
Comparison with Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the Boc protecting group.
N-Boc-hydroxylamine: Another compound with a Boc protecting group but different functional groups.
Uniqueness:
Stability: The presence of the Boc group provides stability to the compound, making it useful in various synthetic applications.
Versatility: It can be used in a wide range of chemical reactions, particularly in peptide synthesis.
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